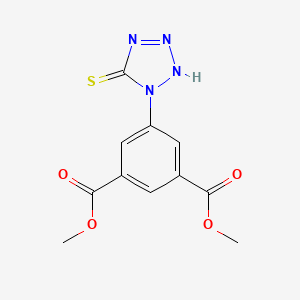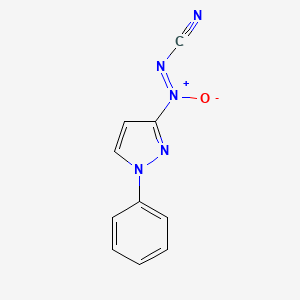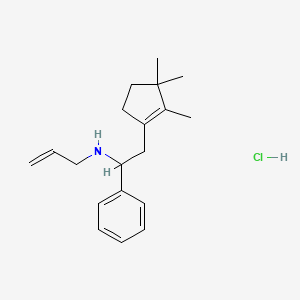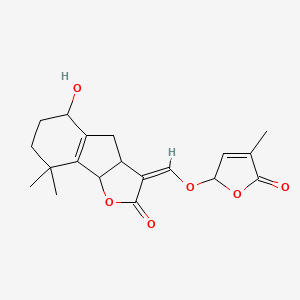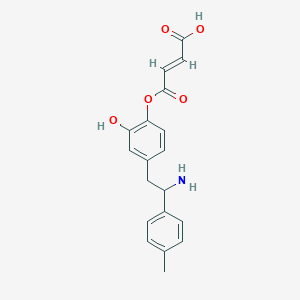
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 4-methylbenzylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Salt Formation: Finally, the amine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine: Known for its role as a neurotransmitter.
1-(4-Tolyl)ethylamine: Studied for its potential pharmacological effects.
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine maleate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
87203-73-4 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-4-[4-[2-amino-2-(4-methylphenyl)ethyl]-2-hydroxyphenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-2-5-14(6-3-12)15(20)10-13-4-7-17(16(21)11-13)25-19(24)9-8-18(22)23/h2-9,11,15,21H,10,20H2,1H3,(H,22,23)/b9-8+ |
InChI Key |
URHHVEOFQSZTGU-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)/C=C/C(=O)O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C=CC(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



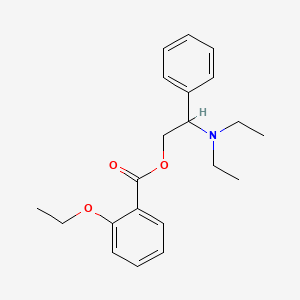


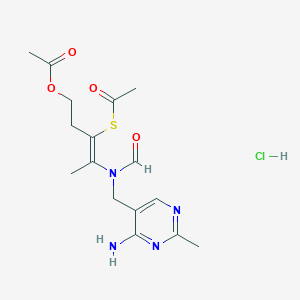

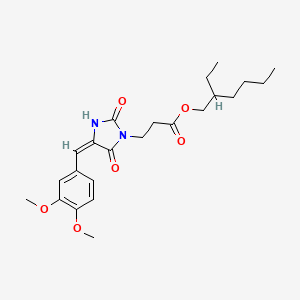
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

